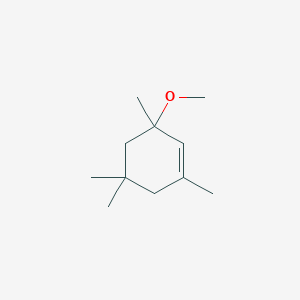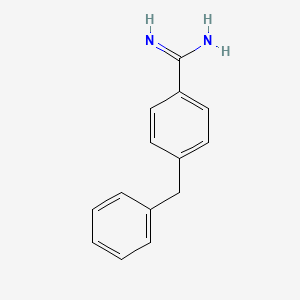
Benzenecarboximidamide, 4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboximidamide, 4-(phenylmethyl)- is an organic compound with a complex structure that includes a benzene ring and a carboximidamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(phenylmethyl)- typically involves the reaction of benzylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and under controlled temperature and pressure conditions. The process may also involve the use of solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, 4-(phenylmethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboximidamide, 4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzenecarboximidamide, 4-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Benzenecarboximidamide, 4-(phenylmethyl)- is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a key component in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzenecarboximidamide, 4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Benzenecarboximidamide, 4-(phenylmethyl)- can be compared with other similar compounds, such as:
Benzamidine: Similar in structure but lacks the phenylmethyl group. It is also used as an enzyme inhibitor.
Phenylmethylamine: Contains the phenylmethyl group but lacks the carboximidamide group. It is used in the synthesis of various organic compounds.
Benzonitrile: Contains the benzene ring and nitrile group but lacks the carboximidamide group. It is used as a precursor in organic synthesis.
The uniqueness of Benzenecarboximidamide, 4-(phenylmethyl)- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications.
Propriétés
Numéro CAS |
61625-26-1 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-benzylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) |
Clé InChI |
UGIVOLFPUZPBJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


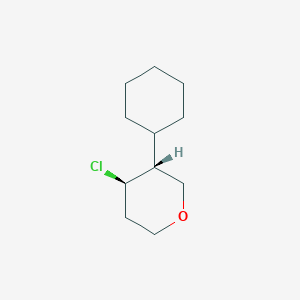
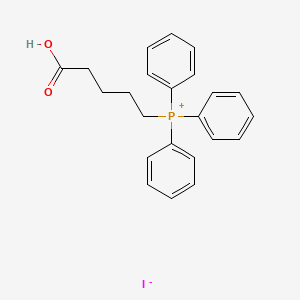
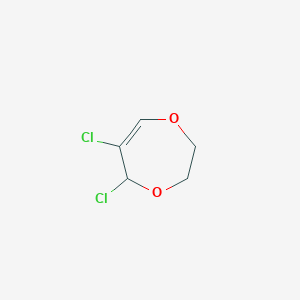
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
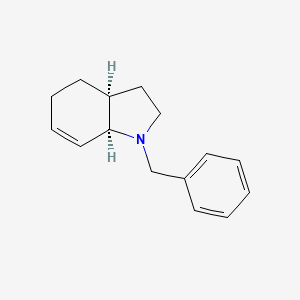
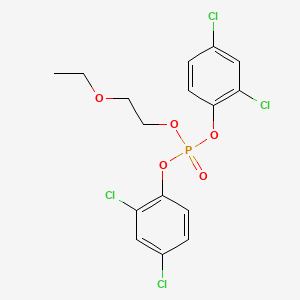
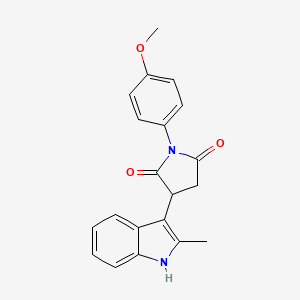
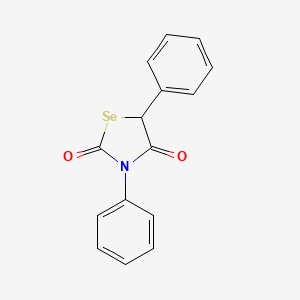
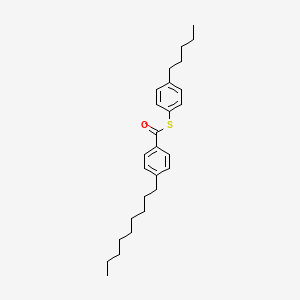
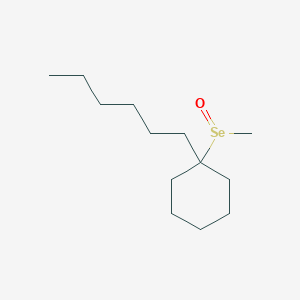
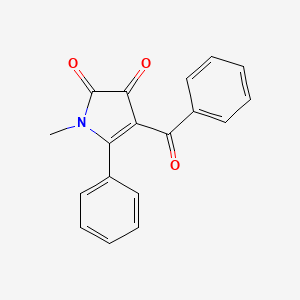
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
